molecular formula C9H9ClO3 B034954 Methyl 2-chloro-4-methoxybenzoate CAS No. 104253-45-4

Methyl 2-chloro-4-methoxybenzoate

Cat. No. B034954
Key on ui cas rn: 104253-45-4
M. Wt: 200.62 g/mol
InChI Key: VXORHTLUPYQIFE-UHFFFAOYSA-N
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Patent
US07045539B2

Procedure details

To 2-chloro-4-hydroxy-benzoic acid hydrate (1.1 g) in DMF (20 mL) was added K2CO3 (2.4 g) and methyl iodide (0.75 mL). After 2 h, water was added to the reaction mixture and extracted with ethyl acetate. The organic layer was washed with brine (3×) and dried over MgSO4. Flash chromatography on silica gel eluting with 10% ethyl acetate-hexane afforded 1.13 g (95%) of the title compound as an oil. MS: 201 (MH+), HPLC tR: 2.52 min.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
O.[Cl:2][C:3]1[CH:11]=[C:10](O)[CH:9]=[CH:8][C:4]=1C(O)=O.[C:13]([O-:16])([O-])=[O:14].[K+].[K+].[CH3:19]I.O.CN([CH:25]=[O:26])C>>[CH3:19][O:16][C:13](=[O:14])[C:4]1[CH:8]=[CH:9][C:10]([O:26][CH3:25])=[CH:11][C:3]=1[Cl:2] |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
O.ClC1=C(C(=O)O)C=CC(=C1)O
Name
Quantity
2.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.75 mL
Type
reactant
Smiles
CI
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)OC)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.13 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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